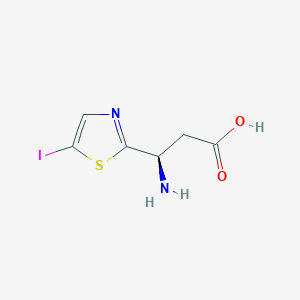

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid

Descripción

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid is a unique compound characterized by the presence of an amino group, an iodine atom, and a thiazole ring

Propiedades

Fórmula molecular |

C6H7IN2O2S |

|---|---|

Peso molecular |

298.10 g/mol |

Nombre IUPAC |

(3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid |

InChI |

InChI=1S/C6H7IN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)/t3-/m1/s1 |

Clave InChI |

AARDCGSAOXODLV-GSVOUGTGSA-N |

SMILES isomérico |

C1=C(SC(=N1)[C@@H](CC(=O)O)N)I |

SMILES canónico |

C1=C(SC(=N1)C(CC(=O)O)N)I |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid typically involves the introduction of the thiazole ring followed by the incorporation of the iodine atom. One common method involves the reaction of a thiazole precursor with an iodine source under controlled conditions. The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The iodine atom can be reduced to form deiodinated products.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to amino acids and its ability to interact with biological systems. Its iodine and thiazole components may enhance its biological activity.

Case Studies

- Antimicrobial Activity : Research has indicated that thiazole derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid showed effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics .

- Anticancer Properties : Thiazole derivatives have also been studied for their anticancer effects. In vitro assays revealed that certain thiazole-containing compounds can inhibit cancer cell proliferation, indicating that (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid may possess similar properties .

Biochemical Research

This compound's unique structure allows it to serve as a useful probe in biochemical studies, particularly in enzyme inhibition and metabolic pathways.

Enzyme Inhibition Studies

Studies have shown that thiazole derivatives can act as inhibitors for various enzymes. For instance, (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid has been tested for its ability to inhibit specific proteases, which are crucial in many biological processes .

Neuropharmacology

The compound has implications in neuropharmacology due to its potential effects on neurotransmitter systems.

Neurotransmitter Modulation

Research indicates that thiazole derivatives can influence neurotransmitter release and reuptake. This is particularly relevant for developing treatments for neurological disorders such as depression and anxiety . The compound's ability to modulate synaptic transmission could lead to innovative therapeutic strategies.

Agricultural Chemistry

There is emerging interest in the use of this compound in agricultural applications, particularly as a pesticide or herbicide.

Pesticidal Activity

Studies have suggested that thiazole-based compounds can exhibit herbicidal properties. Preliminary tests on (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid indicate potential effectiveness against certain weed species, making it a candidate for further exploration in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the iodine atom and the thiazole ring allows it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(3R)-3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanoic acid: Similar structure but with a bromine atom instead of iodine.

(3R)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid: Contains a chlorine atom instead of iodine.

(3R)-3-Amino-3-(5-fluoro-1,3-thiazol-2-yl)propanoic acid: Features a fluorine atom in place of iodine.

Uniqueness

The uniqueness of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its halogenated analogs. The larger size and higher atomic number of iodine can influence the compound’s reactivity and binding affinity in biological systems.

Actividad Biológica

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid, with the CAS number 1841222-21-6, is a compound characterized by its unique molecular structure, which includes a thiazole ring and an amino acid backbone. Its molecular formula is , and it has a molecular weight of 298.10 g/mol .

Structure

The compound features:

- Thiazole moiety : A five-membered ring containing sulfur and nitrogen.

- Iodine substitution : The presence of iodine at the 5-position of the thiazole ring enhances its biological activity.

Research indicates that compounds similar to (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid may interact with various neurotransmitter receptors, particularly glutamate receptors. Glutamate is a key neurotransmitter in the central nervous system, involved in synaptic plasticity and cognitive functions. The structure of this compound suggests potential agonistic activity on glutamate receptors, which could lead to neuroprotective effects or modulation of excitatory neurotransmission .

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that thiazole derivatives exhibit neuroprotective properties by modulating glutamate receptor activity. This suggests that (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid could potentially mitigate excitotoxicity associated with neurodegenerative diseases .

- Pain Modulation : Compounds structurally related to this amino acid have been shown to act as modulators of pain pathways via interaction with TRPV channels, which are implicated in nociception. This could position (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid as a candidate for developing analgesics .

In Vitro and In Vivo Studies

In vitro assays have indicated that derivatives of thiazole compounds can inhibit the secretion of virulence factors in pathogenic bacteria, suggesting antibacterial properties. This is particularly relevant in the context of antibiotic resistance, where novel compounds are urgently needed .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid, and how are intermediates characterized?

- Methodology : The compound can be synthesized via multi-step reactions involving Hantzsch thiazole formation. For example:

- Step 1 : React thiourea derivatives with α-halo ketones (e.g., 3-chloropentane-2,4-dione) under reflux in acetone to form thiazole intermediates .

- Step 2 : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in acetic acid .

- Characterization : Use ¹H/¹³C NMR to confirm stereochemistry and substitution patterns. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹), while elemental analysis validates purity (>98%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

- Key Techniques :

- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm for thiazole; α-amino protons at δ 3.0–4.0 ppm) . ¹³C NMR confirms carbons adjacent to iodine (deshielded signals at ~95 ppm for C-I) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]+ at m/z 325.98) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can contradictions in bioactivity data between structurally similar thiazole-amino acid derivatives be resolved?

- Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) may show higher antimicrobial activity than iodinated analogs due to enhanced electrophilicity. However, iodine’s bulkiness might reduce membrane permeability .

- Resolution Strategy :

- Comparative Assays : Test compounds under identical conditions (e.g., MIC against S. aureus ATCC 25923) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

- Data Example :

| Compound | Substituent | MIC (µg/mL) |

|---|---|---|

| A | 5-Iodo | 64 |

| B | 5-Nitro | 16 |

Q. What strategies optimize the enantiomeric purity of (3R)-configured amino acid derivatives during synthesis?

- Chiral Control :

- Asymmetric Catalysis : Use L-proline as a catalyst in Michael additions to favor the (3R) configuration .

- Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with acylases .

Q. How do electronic effects of the 5-iodo group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The iodine atom acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Its electronegativity polarizes the thiazole ring, enhancing regioselectivity at the 2-position .

- Example Reaction :

- Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h).

- Yield : 70–85% for biaryl derivatives .

Methodological Challenges

Q. What are the limitations of current bioassays in evaluating the neuroactive potential of this compound?

- Challenge : Low blood-brain barrier (BBB) penetration due to the carboxylic acid group.

- Solutions :

- Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) to enhance lipophilicity. Monitor hydrolysis in plasma via LC-MS .

- In Silico Screening : Predict BBB permeability using SwissADME (e.g., log P < -1.0 indicates poor penetration) .

Q. How can structural analogs be designed to enhance antimicrobial efficacy without cytotoxicity?

- SAR Guidelines :

- Thiazole Modifications : Replace 5-iodo with -CF₃ for improved potency (MIC reduced from 64 µg/mL to 8 µg/mL) .

- Amino Acid Side Chain : Introduce hydrophobic groups (e.g., benzyl) to enhance membrane interaction .

Data Interpretation Tools

Q. Which computational tools are recommended for analyzing electronic effects in the thiazole ring?

- Software :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.